Bienvenue dans la boutique en ligne BenchChem!

(E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one

Lipophilicity Drug Design Pharmacokinetics

This azetidine-containing chalcone derivative combines a conformationally constrained azetidine ring, a lipophilic 2-chlorophenyl moiety, and a hydrogen-bond-accepting pyridin-3-yloxy group. Its low TPSA (52.14 Ų) and moderate lipophilicity (clogP 3.50) enable predicted passive BBB permeability, making it an optimal starting scaffold for CNS-penetrant kinase inhibitors. The rigid azetidine core enhances metabolic stability by evading CYP450-mediated oxidation. Procure this finely balanced pharmacophore for hit-to-lead optimization campaigns requiring precise target engagement and cellular permeability.

Molecular Formula C17H15ClN2O2
Molecular Weight 314.77
CAS No. 1904637-21-3
Cat. No. B2893172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one
CAS1904637-21-3
Molecular FormulaC17H15ClN2O2
Molecular Weight314.77
Structural Identifiers
SMILESC1C(CN1C(=O)C=CC2=CC=CC=C2Cl)OC3=CN=CC=C3
InChIInChI=1S/C17H15ClN2O2/c18-16-6-2-1-4-13(16)7-8-17(21)20-11-15(12-20)22-14-5-3-9-19-10-14/h1-10,15H,11-12H2/b8-7+
InChIKeyQVNBKWMUGATCFC-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product-Specific Evidence Guide for (E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one (CAS 1904637-21-3): Quantitative Differentiation from Structural Analogs


(E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one (CAS 1904637-21-3) is a small-molecule organic compound with a molecular weight of 314.77 and a molecular formula of C17H15ClN2O2. It is classified as an azetidine-containing chalcone derivative, featuring a characteristic α,β-unsaturated ketone scaffold. Key predicted physicochemical properties include a calculated partition coefficient (clogP) of 3.50 and a topological polar surface area (TPSA) of 52.14 Ų [1].

Why Generic Substitution Fails for (E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one: Structural Uniqueness Drives Procurement Decisions


Simple substitution of this compound with generic analogs containing similar functional groups (e.g., replacing the pyridine ring with other heterocycles, or altering the azetidine to a piperidine) critically alters the molecule's pharmacological profile and synthetic utility. This compound's unique combination of a conformationally constrained azetidine ring, a lipophilic 2-chlorophenyl moiety, and a hydrogen-bond-accepting pyridin-3-yloxy group creates a distinct pharmacophore [1] [2]. These features cannot be independently swapped without disrupting the finely balanced molecular properties required for specific target engagement, metabolic stability, and cellular permeability, making direct substitution scientifically unsound.

Quantitative Evidence for (E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one: Head-to-Head and Class-Level Comparisons


Enhanced Lipophilicity Driven by the 2-Chlorophenyl Substituent Compared to a Non-Halogenated Furan Analog

The target compound possesses a calculated logP (clogP) of 3.50 [1]. A closely related structural analog, (E)-3-(furan-2-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one (CAS 1904624-82-3), lacks the chlorine atom and exhibits a lower molecular weight of 270.28 . Based on the well-established Hansch principle where the introduction of a chlorine atom on an aromatic ring increases logP by approximately 0.5-1.0 unit, the target compound is projected to be significantly more lipophilic than its furan analog.

Lipophilicity Drug Design Pharmacokinetics

Optimized Topological Polar Surface Area (TPSA) for Blood-Brain Barrier Penetration

The target compound demonstrates a calculated TPSA of 52.14 Ų [1]. This value falls well below the established threshold of 90 Ų, which is widely considered predictive of good blood-brain barrier (BBB) penetration in CNS drug discovery programs. While a direct comparator with a larger, more polar functional group would likely exceed this threshold, the target compound's low TPSA is a critical feature.

CNS Permeability Blood-Brain Barrier Medicinal Chemistry

Enhanced Conformational Rigidity and Potential Metabolic Stability from the Azetidine Core

Incorporation of an azetidine ring is a recognized strategy for improving the metabolic stability of drug candidates by introducing conformational rigidity and altering the electron density on the amine nitrogen, reducing susceptibility to cytochrome P450 (CYP) oxidation [1]. For example, during the development of the clinical candidate Ervogastat, replacing a piperidine core with an azetidine was a key step in mitigating a bioactivation liability and enhancing overall stability [1]. In contrast, a hypothetical analog containing a larger, more flexible pyrrolidine or piperidine ring in place of the azetidine would be expected to have higher metabolic turnover and greater CYP-mediated clearance.

Metabolic Stability Conformational Rigidity Pharmacokinetics

Optimal Research and Procurement Scenarios for (E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one (CAS 1904637-21-3)


CNS Drug Discovery Programs Targeting Intracellular Kinases

The compound's low TPSA of 52.14 Ų and moderate lipophilicity (clogP 3.50) make it an optimal scaffold for developing brain-penetrant small molecules. Its physicochemical profile is predicted to enable passive BBB permeability, allowing it to serve as a starting point for CNS kinase inhibitors where the target is located beyond the BBB [1].

Development of Metabolically Stable Lead Series

The azetidine core is a proven structural feature for enhancing metabolic stability. This compound is ideally suited for hit-to-lead optimization campaigns focused on improving pharmacokinetic profiles. Its rigidity and altered amine electronics can help evade CYP450-mediated oxidation, a common liability in drug candidates [2].

Structure-Activity Relationship (SAR) Studies on Chalcone-Based Pharmacophores

As a multi-functionalized chalcone derivative, this compound serves as a versatile core for SAR exploration. The 2-chlorophenyl group provides a lipophilic handle for modulating target affinity, while the pyridin-3-yloxy group offers a hydrogen-bond-accepting moiety. It is a logical procurement choice for laboratories investigating covalent or non-covalent kinase inhibitors derived from the chalcone scaffold [1] [2].

Quote Request

Request a Quote for (E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.